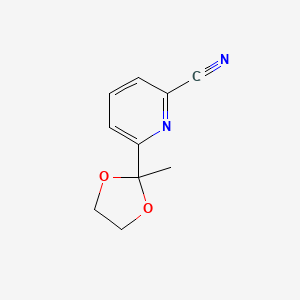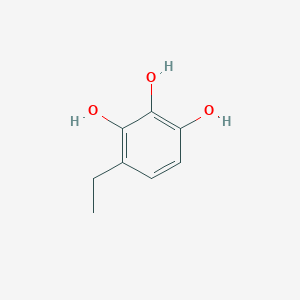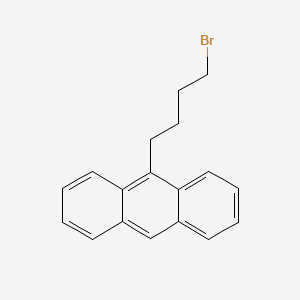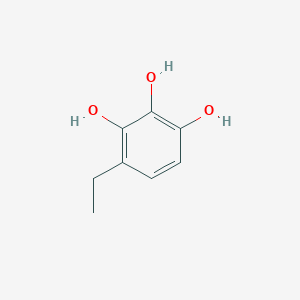
4-Ethylbenzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylbenzene-1,2,3-triol: is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position and hydroxyl groups at the first, second, and third positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol can be achieved through several methods. One common approach involves the hydroxylation of 4-ethylphenol. This process typically requires a catalyst and an oxidizing agent. For instance, the use of hydrogen peroxide in the presence of a catalyst such as iron(III) chloride can facilitate the hydroxylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 4-Ethylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
科学研究应用
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The pathways involved include:
Redox Reactions: The compound can act as an antioxidant, neutralizing free radicals and preventing oxidative damage.
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, affecting the compound’s solubility and interactions.
相似化合物的比较
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of an ethyl group.
4-Propylbenzene-1,2,3-triol: Similar structure but with a propyl group instead of an ethyl group.
4-Ethylbenzene-1,2-diol: Similar structure but with only two hydroxyl groups.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the specific positioning of the ethyl group and three hydroxyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
16555-68-3 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
InChI 键 |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


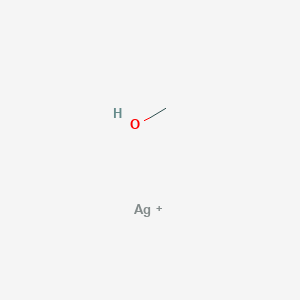
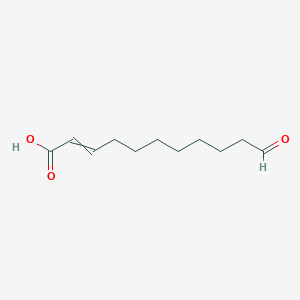


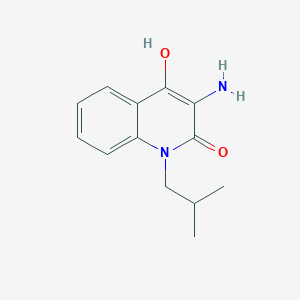
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
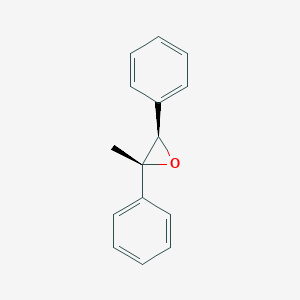

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
